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Compound of Interest

Compound Name: Cheirolin

Cat. No.: B1668576

An In-depth Technical Guide to Cheirolin: Chemical Structure, Properties, and Biological
Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cheirolin, a naturally occurring isothiocyanate, has garnered significant scientific interest due
to its potent biological activities. As a sulfonyl analog of the well-characterized compound
sulforaphane, Cheirolin exhibits a unique molecular structure with potential applications in
chemoprevention and therapeutics. This technical guide offers a comprehensive overview of
the chemical structure, physicochemical properties, and known biological activities of
Cheirolin, with a particular focus on its role as a potent activator of the Nrf2 signaling pathway.
This document is intended to serve as a foundational resource for researchers and
professionals engaged in drug discovery and development.

Chemical Structure and Identification

Cheirolin is chemically identified as 1-isothiocyanato-3-(methylsulfonyl)propane. Its molecular
architecture features a propyl chain functionalized with an isothiocyanate group (-N=C=S) at
one terminus and a methylsulfonyl group (-SO2CHs) at the other.

e Chemical Structure:

e Molecular Formula: CsHoNO2S2[1][2][3][4]
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o |[UPAC Name: 1-isothiocyanato-3-methylsulfonylpropane[1][2][5]

« CAS Number: 505-34-0[1][2][3][5]

o Synonyms: 3-(Methylsulfonyl)propyl isothiocyanate, Cheiroline[2][4]

Physicochemical Properties

A summary of the established and predicted physicochemical properties of Cheirolin is

detailed in Table 1. It is important to note that while several physical properties have been

experimentally determined, others, such as pKa and logP, are based on computational

predictions and should be regarded as estimates.

Table 1: Physicochemical Properties of Cheirolin

Property Value Source(s)
Molecular Weight 179.26 g/mol [31[41[6]
Melting Point 47-48 °C [7]
Boiling Point 200 °C at 3 mmHg [7]
Appearance Crystalline solid [7]
Soluble in DMSO and ethanol.
- Slightly soluble in water and
Solubility ) [L11051[7]
ether. Freely soluble in alcohol,
chloroform, and ethyl acetate.
~13.5 (for the acidic proton on
pKa (predicted) the carbon adjacent to the Predicted
sulfonyl group)
logP (predicted) ~0.8-1.2 Predicted

Spectral Data

Comprehensive experimental spectral data for Cheirolin are not widely available in public

repositories. The anticipated spectral characteristics based on its chemical structure are
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outlined below.

'H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and
distinct multiplets for the three methylene groups of the propyl chain. The chemical shifts of
these protons will be influenced by the deshielding effects of the adjacent electron-
withdrawing sulfonyl and isothiocyanate functionalities.

e 13C NMR: The carbon NMR spectrum should display signals for the methyl carbon and the
three methylene carbons. A characteristic peak for the isothiocyanate carbon is anticipated in
the region of 125-140 ppm.

e Infrared (IR) Spectroscopy: A prominent and characteristic absorption band for the
isothiocyanate group (-N=C=S) is expected to appear around 2100 cm~. The symmetric and
asymmetric stretching vibrations of the S=O bonds in the sulfonyl group would likely produce
strong absorptions in the regions of 1160-1120 cm~t and 1350-1300 cm™1, respectively.

e Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]* at an m/z
of approximately 179. The fragmentation pattern is expected to involve the loss of the
isothiocyanate moiety and characteristic cleavages along the propyl chain.

Biological Activity and Mechanism of Action

Cheirolin is a potent activator of the Keap1-Nrf2 signaling pathway, a pivotal cellular defense
mechanism against oxidative and electrophilic stress. Its efficacy in inducing this pathway is
reported to be comparable to that of sulforaphane.

Nrf2 Activation

Under homeostatic conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related
factor 2) is sequestered in the cytoplasm by its inhibitor protein Keapl (Kelch-like ECH-
associated protein 1). Keapl facilitates the ubiquitination and subsequent proteasomal
degradation of Nrf2. Electrophilic molecules such as Cheirolin can covalently modify specific
cysteine residues within Keapl, inducing a conformational change that disrupts the Keap1-Nrf2
interaction. This dissociation allows Nrf2 to translocate into the nucleus. Once in the nucleus,
Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element
(ARE) located in the promoter regions of a wide array of cytoprotective genes, thereby initiating
their transcription.
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Downstream Effects of Nrf2 Activation

The activation of the Nrf2 pathway by Cheirolin results in the transcriptional upregulation of
numerous phase Il detoxification enzymes and antioxidant proteins, including:

» Heme Oxygenase-1 (HO-1): This enzyme catabolizes heme into biliverdin, ferrous iron, and
carbon monoxide, all of which possess antioxidant and anti-inflammatory properties.

e NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoenzyme that detoxifies quinones
through a two-electron reduction, thereby preventing the formation of reactive oxygen

species.

o Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme responsible for the synthesis of
the major intracellular antioxidant, glutathione (GSH).

Involvement of the ERK Signaling Pathway

Emerging evidence suggests that the activation of Nrf2 by Cheirolin may be modulated by the
Extracellular signal-regulated kinase (ERK) signaling pathway. It has been proposed that ERK
can phosphorylate Nrf2, potentially enhancing its nuclear accumulation and transcriptional
activity. The precise molecular interactions through which Cheirolin influences the ERK
pathway in this context remain an area for further investigation.

Signaling Pathway Diagram

The diagram below illustrates the proposed mechanism of Nrf2 activation by Cheirolin,
incorporating the potential involvement of the ERK pathway.
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Start:
3-(methylthio)propan-1-amine

Oxidation
(e.g., with m-CPBA or Oxone®)

G-(methylsuIfonyl)propan-l-amin9

Reaction with Thiophosgene
or a thiophosgene equivalent
(e.g., thiocarbonyl diimidazole)

'
'

Purification
(e.g., Column Chromatography or HPLC)

Final Product:
Pure Cheirolin

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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